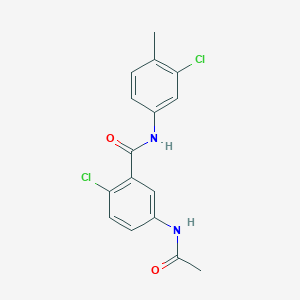![molecular formula C19H21N3O3 B5740174 5-[(4-tert-butylbenzoyl)amino]isophthalamide](/img/structure/B5740174.png)
5-[(4-tert-butylbenzoyl)amino]isophthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-tert-butylbenzoyl)amino]isophthalamide, also known as TBB or TBBt, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBB is a derivative of isophthalic acid and is commonly used as a protein kinase CK2 inhibitor. In
作用機序
5-[(4-tert-butylbenzoyl)amino]isophthalamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting the activity of the enzyme.
Biochemical and physiological effects:
5-[(4-tert-butylbenzoyl)amino]isophthalamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. 5-[(4-tert-butylbenzoyl)amino]isophthalamide has also been shown to have anti-inflammatory and neuroprotective effects in various disease models.
実験室実験の利点と制限
One of the advantages of using 5-[(4-tert-butylbenzoyl)amino]isophthalamide in lab experiments is its specificity towards protein kinase CK2, which allows for the selective inhibition of this enzyme. However, 5-[(4-tert-butylbenzoyl)amino]isophthalamide has also been shown to have off-target effects on other kinases, which may limit its use in certain experiments. Additionally, 5-[(4-tert-butylbenzoyl)amino]isophthalamide has low solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the study of 5-[(4-tert-butylbenzoyl)amino]isophthalamide, including the development of more potent and selective CK2 inhibitors, the investigation of 5-[(4-tert-butylbenzoyl)amino]isophthalamide's potential as a cancer therapy, and the exploration of its neuroprotective and antiviral properties. Additionally, the use of 5-[(4-tert-butylbenzoyl)amino]isophthalamide in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
合成法
5-[(4-tert-butylbenzoyl)amino]isophthalamide can be synthesized through a multi-step process that involves the reaction of isophthalic acid with tert-butylamine to form 5-tert-butylisophthalic acid. The resulting acid is then reacted with thionyl chloride and ammonia to form 5-tert-butylisophthalic acid chloride, which is further reacted with 4-aminobenzophenone to form 5-[(4-tert-butylbenzoyl)amino]isophthalamide.
科学的研究の応用
5-[(4-tert-butylbenzoyl)amino]isophthalamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. 5-[(4-tert-butylbenzoyl)amino]isophthalamide has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity has been linked to the suppression of tumor growth, making 5-[(4-tert-butylbenzoyl)amino]isophthalamide a potential candidate for cancer therapy. 5-[(4-tert-butylbenzoyl)amino]isophthalamide has also been shown to have neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 5-[(4-tert-butylbenzoyl)amino]isophthalamide has been shown to have antiviral activity against various viruses, including HIV, HCV, and SARS-CoV-2.
特性
IUPAC Name |
5-[(4-tert-butylbenzoyl)amino]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-19(2,3)14-6-4-11(5-7-14)18(25)22-15-9-12(16(20)23)8-13(10-15)17(21)24/h4-10H,1-3H3,(H2,20,23)(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXQWODJIFPOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5541882 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)

![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)
![N-(3,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5740128.png)
![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)

![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)

![1-[(3-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5740199.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5740207.png)
![4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine](/img/structure/B5740210.png)
![N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5740212.png)